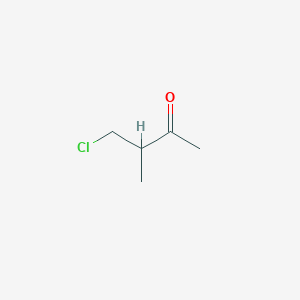
O,O-Diethyl thiophosphate potassium salt
Overview
Description
O,O-Diethyl thiophosphate potassium salt is an organophosphorus compound with the chemical formula (C2H5O)2P(O)SKThis compound is a colorless to light yellow solid and is used in various chemical and industrial applications .
Mechanism of Action
O,O-Diethyl thiophosphate potassium salt, also known as potassium O,O-diethyl phosphorothioate, is an organophosphorus compound . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in bentazon-containing herbicidal mixture composition
Cellular Effects
It is known that this compound can cause respiratory irritation , suggesting that it may have some impact on cell function
Molecular Mechanism
It is known that this compound can interact with biomolecules, potentially leading to changes in gene expression
Preparation Methods
The synthesis of O,O-Diethyl thiophosphate potassium salt typically involves the following steps :
Starting Materials: Ethyl alcohol and thiophosphoric acid are used as the primary reactants.
Reaction Steps: Ethyl alcohol reacts with thiophosphoric acid to form O,O-diethyl thiophosphoric acid.
Formation of the Salt: The synthesized O,O-diethyl thiophosphoric acid is then reacted with potassium hydroxide to produce this compound.
Chemical Reactions Analysis
O,O-Diethyl thiophosphate potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other substituents.
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphate and other products.
Common reagents and conditions used in these reactions include oxidizing agents, nucleophiles for substitution, and aqueous solutions for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O,O-Diethyl thiophosphate potassium salt has several scientific research applications :
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies involving enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
O,O-Diethyl thiophosphate potassium salt can be compared with other similar compounds such as :
O,O-Diethyl dithiophosphate: Similar in structure but contains sulfur atoms in place of oxygen atoms.
Diethyl phosphate: Lacks the sulfur atom present in this compound.
O,O-Diethyl chlorothiophosphate: Contains a chlorine atom instead of a potassium atom.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
CAS No. |
5871-17-0 |
|---|---|
Molecular Formula |
C4H11KO3PS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
diethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9); |
InChI Key |
CVXAFWDCQRCVEA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)([O-])OCC.[K+] |
Canonical SMILES |
CCOP(=S)(O)OCC.[K] |
Key on ui other cas no. |
5871-17-0 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
5852-63-1 (hydrochloride salt) 5871-17-0 (potassium salt) |
Synonyms |
diethylthio; diethylthiophosphate; O,O-DIETHYL HYDROGEN THIOPHOSPHATE POTASSIUM SALT; O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT; diethoxy-hydroxy-sulfanylidene-phosphorane; O,O-Diethyl thiophosphate; O,O-DIETHYLPHOSPHOROTHIOATE,POTASSIUMSALT; POTASSIUM DIET |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The nonspecific reaction observed with O,O-diethyl thiophosphate potassium salt in the QCM assay suggests that this compound interacts weakly with the aptamer, but this interaction lacks the specificity seen with paraquat. [] In simpler terms, while the compound can bind to the aptamer to some extent, this binding is not driven by a unique structural recognition like the one between the aptamer and paraquat. This difference in binding behavior is reflected in the QCM results, where paraquat generates a stronger signal due to its specific and stable interaction with the aptamer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)








